molecular formula C17H21N3O5S B571217 Karnamicin D4 CAS No. 122535-62-0

Karnamicin D4

カタログ番号: B571217
CAS番号: 122535-62-0
分子量: 379.431
InChIキー: HAIXZPGKMNHUIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Karnamicin D4 is a secondary metabolite derived from the actinobacterium Saccharothrix aerocolonigenes strain NEAU-A2 . Structurally, it belongs to the karnamicin family, characterized by a hybrid pyridine-thiazole core with a molecular formula of C₁₇H₂₁N₃O₅S (molecular weight: 379.44 Da) . The compound features a fully substituted hydroxypyridine moiety and a thiazole group, assembled via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway .

Karnamicin D4 exhibits dual bioactivity:

  • Antifungal activity: Early studies reported a broad antifungal spectrum with minimum inhibitory concentrations (MIC) ranging from 3.1 to 50 µg/mL against fungi and yeasts .
  • ACE inhibition: Recent research highlights its potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC₅₀ values for karnamicin derivatives (E1–E6) spanning 0.24–5.81 µM, positioning it as a candidate for hypertension therapy .

特性

CAS番号

122535-62-0

分子式

C17H21N3O5S

分子量

379.431

IUPAC名

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxohexyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H21N3O5S/c1-4-9(21)6-5-7-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8,22H,4-7H2,1-3H3,(H2,18,23)

InChIキー

HAIXZPGKMNHUIM-UHFFFAOYSA-N

SMILES

CCC(=O)CCCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N

製品の起源

United States

類似化合物との比較

Comparison with Other Karnamicin Derivatives

The karnamicin family includes over 15 variants (e.g., B1, B2, E1–E6), differing in substituents on the pyridine-thiazole core. Key distinctions include:

Table 1: ACE Inhibition and Antifungal Activity of Karnamicin Derivatives
Compound ACE Inhibition (IC₅₀, µM) Antifungal MIC Range (µg/mL) Key Structural Features
Karnamicin D4 Not reported 3.1–50 Fully substituted hydroxypyridine
Karnamicin E1 0.24 Not reported Hydroxyl and methyl groups on pyridine
Karnamicin E6 5.81 Not reported Oxidized pyridine ring
Karnamicin B1 Synthetic analog >50 Simplified thiazole substitution

Key Findings :

  • Potency : Karnamicin E1 is the most potent ACE inhibitor (IC₅₀ = 0.24 µM), surpassing E6 by ~24-fold .
  • Structure-Activity Relationship (SAR) : Hydroxyl and methyl groups on the pyridine ring enhance ACE binding, while oxidation reduces efficacy .
  • Antifungal Activity : Karnamicin D4 shows moderate antifungal activity, whereas B1 is less effective (MIC >50 µg/mL) .

Key Findings :

  • Karnamicins’ hybrid structure enables dual targeting (ACE and antifungal pathways), unlike single-target synthetic drugs .

Comparison with Antifungal Agents

Karnamicin D4’s antifungal activity is comparable to early-generation antifungals like pradimicins but less potent than modern azoles (e.g., fluconazole).

Table 3: Antifungal Activity Comparison
Compound MIC Range (µg/mL) Target Pathogens Mechanism of Action
Karnamicin D4 3.1–50 Fungi, yeasts Cell membrane disruption*
Pradimicin A 1.6–12.5† Candida, Aspergillus Calcium-dependent binding
Fluconazole 0.5–2† Candida Ergosterol synthesis inhibition

Note: *Postulated mechanism based on structural similarity to thiazole-containing antifungals. †External data.

Key Findings :

  • Karnamicin D4’s broad-spectrum activity is notable but requires higher concentrations than azoles .
  • Its dual ACE-antifungal activity may benefit comorbid conditions (e.g., hypertension with fungal infections).

Comparison with Thiazole-Pyridine Hybrid Drugs

Karnamicin D4 shares structural motifs with clinical drugs but differs in application:

Table 4: Structural and Functional Comparison
Compound Core Structure Therapeutic Use Key Differences
Karnamicin D4 Pyridine-thiazole ACE inhibition, antifungal Natural origin, dual bioactivity
Brompheniramine Pyridine Antihistamine Lacks thiazole, targets H1 receptors
Ixabepilone Thiazole Anticancer Epothilone analog, microtubule stabilization

Key Findings :

  • Karnamicin D4’s fully substituted pyridine-thiazole core is rare in clinical drugs, offering unique binding properties for ACE and fungal targets .

Q & A

Q. How to conduct a comprehensive literature review to contextualize Karnamicin D4 findings within existing pharmacological studies?

  • Methodological Answer : Use systematic review protocols (PRISMA guidelines) with keyword combinations (e.g., "Karnamicin D4" AND "antimicrobial activity"). Employ citation chaining and tools like Connected Papers to map seminal studies. Critically appraise sources for bias using GRADE criteria .

Data Presentation and Analysis Templates

Adapted from , and 16

Data Type Recommended Format Key Considerations
Dose-response curvesNon-linear regression plotsLabel axes with units, highlight EC₅₀
MIC valuesComparative bar chartsInclude error bars (SD/SE), reference standards
Structural analysis2D chemical maps with annotationsLimit to 2–3 structures; avoid clutter

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。